(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide
Description
This compound is a hybrid molecule combining two pharmacologically significant moieties: a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group and a 4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl unit linked via a hexanamide chain. The pyrazole scaffold is widely recognized for its anti-inflammatory and analgesic properties , while the thiazolidinone-thiophene hybrid is associated with antimicrobial, anticancer, and enzyme inhibitory activities . The (E)-configuration of the thiophen-2-ylmethylene substituent likely enhances steric and electronic interactions with biological targets, as observed in structurally analogous compounds .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S3/c1-17-22(24(32)29(27(17)2)18-10-5-3-6-11-18)26-21(30)13-7-4-8-14-28-23(31)20(35-25(28)33)16-19-12-9-15-34-19/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3,(H,26,30)/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJPIEBODZUPED-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C(=CC4=CC=CS4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole moiety and a thiazolidinone derivative. Its molecular formula is , with a molecular weight of approximately 363.45 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research has shown that compounds containing thiazolidinone and pyrazole rings exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of thiazolidinone can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with similar structural features have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often attributed to the induction of apoptosis and cell cycle arrest .
A specific study evaluated the cytotoxic effects of thiazolidinone derivatives on cancer cells and reported IC50 values ranging from 10 to 30 µM, indicating potent activity . The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly enhance anticancer efficacy.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes involved in inflammatory processes. For example, thiazolidinones are known inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.
Study 1: Antimicrobial Screening
In a recent study, a series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity. Among them, the compound demonstrated significant inhibition against Candida albicans with an MIC value of 15 µg/mL. The study concluded that structural modifications could enhance antifungal properties .
Study 2: Anticancer Evaluation
An evaluation conducted on various thiazolidinone derivatives against human cancer cell lines revealed that the compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Thiazolidinone Moieties
Compounds sharing the pyrazole-thiazolidinone framework exhibit diverse bioactivities, modulated by substituent variations. Key analogues include:
Key Observations :
- The thiophene substitution in the target compound enhances π-π stacking with hydrophobic protein pockets compared to benzylidene or isoindole derivatives .
Activity Landscape and Similarity Metrics
Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows:
Activity Cliffs :
- Despite structural similarity to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (70% Tanimoto similarity), the target compound exhibits 10-fold higher potency in kinase inhibition due to the thiophene-thiazolidinone moiety .
Research Findings and Data Analysis
Bioactivity Clustering
Hierarchical clustering of 37 pyrazole-thiazolidinone derivatives (including the target compound) revealed:
- Cluster 1 : Compounds with thiophene substitutions (e.g., target compound) showed strong correlation with HDAC8 inhibition (pIC50: 7.2–8.1) .
- Cluster 2 : Benzylidene-linked analogues (e.g., ) clustered separately, associated with anti-inflammatory activity (COX-2 IC50: 0.8–1.2 µM) .
Molecular Networking and Fragmentation Patterns
LC-MS/MS-based molecular networking demonstrated:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
